2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol

Polyurethane Catalysis Low-VOC Foam Amine Emission

2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol, also known as N,N,N'-trimethylaminoethylethanolamine (TMAEEA), DABCO T, or Jeffcat Z-110, is a tertiary amino alcohol with the molecular formula C7H18N2O and a molecular weight of 146.23 g/mol. It is a colorless to light yellow liquid at 20°C, miscible with water and organic solvents, with a density of 0.904-0.91 g/cm³, a boiling point of 84°C at 10 Torr (or 207-208°C at atmospheric pressure), a viscosity of 5-8 cSt at 25°C, and a flash point of approximately 87-89°C (closed cup).

Molecular Formula C7H18N2O
Molecular Weight 146.23 g/mol
CAS No. 2212-32-0
Cat. No. B051265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol
CAS2212-32-0
Synonyms2-(2-N,N-Dimethylaminoethyl-N-methylamino)ethanol;  2-[[2-(Dimethylamino)ethyl]methylamino]ethanol;  Dabco T;  Jeffcat Z 110;  Kaolizer 28;  N,N,N’-Trimethyl-N’-(2-hydroxyethyl)ethylenediamine;  N,N,N’-Trimethyl-N’-(hydroxyethyl)ethylenediamine;  N,N,N’-Tri
Molecular FormulaC7H18N2O
Molecular Weight146.23 g/mol
Structural Identifiers
SMILESCN(C)CCN(C)CCO
InChIInChI=1S/C7H18N2O/c1-8(2)4-5-9(3)6-7-10/h10H,4-7H2,1-3H3
InChIKeyLSYBWANTZYUTGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol (CAS 2212-32-0): Core Chemical Identity and Baseline Properties for Procurement


2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol, also known as N,N,N'-trimethylaminoethylethanolamine (TMAEEA), DABCO T, or Jeffcat Z-110, is a tertiary amino alcohol with the molecular formula C7H18N2O and a molecular weight of 146.23 g/mol [1][2]. It is a colorless to light yellow liquid at 20°C, miscible with water and organic solvents, with a density of 0.904-0.91 g/cm³, a boiling point of 84°C at 10 Torr (or 207-208°C at atmospheric pressure), a viscosity of 5-8 cSt at 25°C, and a flash point of approximately 87-89°C (closed cup) [1][3]. Its structure features a tertiary amine backbone with a pendant primary hydroxyl group, giving it both catalytic activity and isocyanate reactivity, which is a key differentiator for polyurethane foam formulations [2][4].

Why Generic Substitution of 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol (CAS 2212-32-0) Fails in PU Foam Selection


In polyurethane (PU) foam catalysis, substitute tertiary amines like triethylenediamine (TEDA), bis(2-dimethylaminoethyl) ether (BDMAEE), or N,N-dimethylaminoethanol (DMEA) cannot be simply interchanged due to fundamental differences in their functional group architecture and emission profiles. While BDMAEE is a strong blowing catalyst, it lacks a reactive hydroxyl group (hydroxyl value = 0 mg KOH/g) [1], meaning it does not bind into the polymer matrix and is prone to volatile organic compound (VOC) and amine emissions . In contrast, 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol possesses a reactive hydroxyl group (OH value 384–1384 mg KOH/g) [2], enabling it to be chemically incorporated into the polymer backbone, which significantly reduces free amine residuals and is critical for meeting modern low-emission automotive and furniture foam standards [3]. This reactive functionality directly influences foam formulation balance, long-term aging properties, and regulatory compliance, making performance-driven substitution infeasible.

Quantitative Differentiation Evidence for 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol (CAS 2212-32-0) vs. Closest Analogues


Reactive Hydroxyl Group Content: TMAEEA vs. Non-Reactive Blowing Catalyst BDMAEE

The presence of a reactive hydroxyl group in 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol (TMAEEA) enables it to covalently bind to the polyurethane polymer matrix. Quantitatively, TMAEEA exhibits a hydroxyl value of 384–1384 mg KOH/g [1], whereas BDMAEE, a common high-activity blowing catalyst, has a hydroxyl value of 0 mg KOH/g, confirming its non-reactive nature [2]. This chemical incorporation is the primary mechanism for eliminating amine emissions, with headspace GC analysis in molded foams showing that reactive catalysts like TMAEEA produce essentially zero amine emissions compared to detectable residual free amines from non-reactive catalysts under identical conditions [3].

Polyurethane Catalysis Low-VOC Foam Amine Emission

Catalyst Activity Profile: TMAEEA Balancing Capability vs. TEDA

2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol is characterized as a medium-activity, balanced amine catalyst that promotes both the urethane (gelling) and urea (blowing) reactions [1]. Unlike triethylenediamine (TEDA, DABCO 33-LV), which is predominantly a strong gelling catalyst and can lead to rapid viscosity build-up and flow issues, TMAEEA provides a smoother reaction profile suitable for molded and high-resilience foams [1]. While direct kinetic rate constants (k_obs, L mol-1 s-1) for TMAEEA in model urethane systems are not publicly available in the accessed comparison literature, its practical performance is demonstrated by its specific recommendation for automotive foams where balanced activity is critical to prevent defects [2][3].

Polyurethane Foam Gel/Blow Balance Reaction Selectivity

Physical State and Solubility for Processing: TMAEEA vs. Solid or High-Melting Analogues

TMAEEA is a liquid at room temperature with a viscosity of 5–8 cSt at 25°C [1] and is fully miscible with water and common organic solvents [2]. This contrasts with triethylenediamine (TEDA), which is a solid at ambient conditions (melting point 158°C), requiring it to be handled as a solution (e.g., 33% in dipropylene glycol as DABCO 33-LV) [3]. The inherent liquid form of TMAEEA eliminates the need for solvent-based handling, simplifies metering, and ensures homogeneous mixing in multi-component polyurethane systems .

PU Formulation Handling Catalyst Solubility Liquid Processing

Optimal Procurement Scenarios for 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol (CAS 2212-32-0) Based on Differentiation Evidence


Low-Emission Automotive Interior Foams Requiring CertiPUR-US / VDA 278 Compliance

This scenario directly leverages the reactive hydroxyl group evidence (384–1384 mg KOH/g) to ensure the catalyst binds into the polymer matrix, eliminating free amine emissions [1]. Automotive manufacturers targeting VOC limits (e.g., <100 µg/g toluene equivalent per VDA 278) should specify TMAEEA over non-reactive BDMAEE (OH value 0 mg KOH/g) [2].

Molded Flexible and Semi-Rigid PU Foam with Wide Processing Window Requirements

Based on its balanced medium-activity profile compared to strong gelling catalysts like TEDA, TMAEEA is suited for complex molded foam parts where controlled rise and flow are critical to avoid defects [3]. Procuring this catalyst allows formulators to maintain a wider processing window, potentially reducing scrap rates in high-volume production.

Simplified Multi-Component Formulation Equipment Utilising Neat Liquid Catalysts

Its liquid physical state and low viscosity (5–8 cSt) enable direct metering without the need for pre-dissolving solid catalysts like TEDA . This scenario is relevant for procurement teams designing automated, high-throughput PU production lines aiming to minimize solvent carriers and associated regulatory burdens .

Rigid Spray Polyurethane Foam (SPF) Insulation Benefiting from Reactive, Low-VOC Catalysis

In spray-applied rigid foam, the dual requirement for efficient urethane/urea catalysis and post-application emission control is met by the reactive nature of TMAEEA . Procurement for occupational health-sensitive insulation applications can specify TMAEEA over BDMAEE to reduce indoor amine off-gassing.

Technical Documentation Hub

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